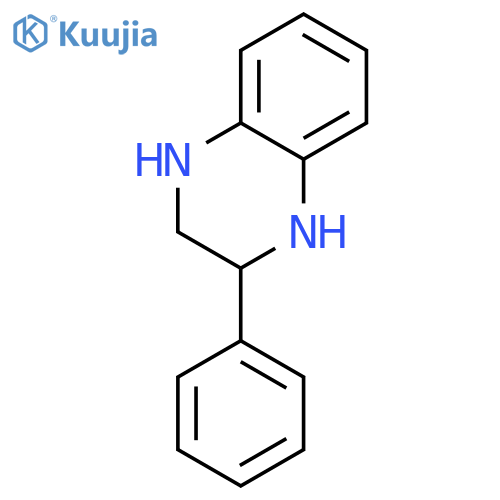Cas no 5021-47-6 (2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)

2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE 化学的及び物理的性質
名前と識別子
-
- 2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE
- 2-phenyl-1,2,3,4-tetrahydroquinoxaline
- 2-Phenyl-1,2,3,4-tetrahydroquinoxaline, 95%
- Z1389345725
- SCHEMBL14720366
- DA-05435
- MFCD08692528
- EN300-7493906
- 5021-47-6
- DTXSID70549512
- AKOS005255909
-
- MDL: MFCD08692528
- インチ: InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2
- InChIKey: GMCNTPSVIZBYSH-UHFFFAOYSA-N
- SMILES: C1C(NC2=CC=CC=C2N1)C3=CC=CC=C3
計算された属性
- 精确分子量: 210.11600
- 同位素质量: 210.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1Ų
- XLogP3: 3.2
じっけんとくせい
- ゆうかいてん: 94-99 °C
- PSA: 24.06000
- LogP: 3.54130
2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE Security Information
-
Symbol:


- Signal Word:Danger
- 危害声明: H301-H411
- Warning Statement: P273-P301+P310
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 25-51/53
- セキュリティの説明: 45-61
-
危険物標識:


2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7493906-1.0g |
2-phenyl-1,2,3,4-tetrahydroquinoxaline |
5021-47-6 | 95.0% | 1.0g |
$240.0 | 2025-03-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 754137-250MG |
2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE |
5021-47-6 | 95% | 250MG |
¥523.68 | 2022-02-24 | |
| Enamine | EN300-7493906-0.1g |
2-phenyl-1,2,3,4-tetrahydroquinoxaline |
5021-47-6 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-7493906-0.5g |
2-phenyl-1,2,3,4-tetrahydroquinoxaline |
5021-47-6 | 95.0% | 0.5g |
$188.0 | 2025-03-21 | |
| Aaron | AR00DD7A-250mg |
2-Phenyl-1,2,3,4-tetrahydro-quinoxaline |
5021-47-6 | 95% | 250mg |
$189.00 | 2025-02-14 | |
| Aaron | AR00DD7A-5g |
2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE |
5021-47-6 | 95% | 5g |
$1296.00 | 2023-12-15 | |
| 1PlusChem | 1P00DCYY-500mg |
2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE |
5021-47-6 | 95% | 500mg |
$286.00 | 2024-05-01 | |
| A2B Chem LLC | AG22538-50mg |
2-Phenyl-1,2,3,4-tetrahydroquinoxaline |
5021-47-6 | 95% | 50mg |
$94.00 | 2024-04-19 | |
| A2B Chem LLC | AG22538-100mg |
2-Phenyl-1,2,3,4-tetrahydroquinoxaline |
5021-47-6 | 95% | 100mg |
$123.00 | 2024-04-19 | |
| A2B Chem LLC | AG22538-500mg |
2-Phenyl-1,2,3,4-tetrahydroquinoxaline |
5021-47-6 | 95% | 500mg |
$233.00 | 2024-04-19 |
2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE 関連文献
-
Guodong Shen,Zeyou Wang,Xianqiang Huang,Shuwen Gong,Jiangong Zhang,Zhenfei Tang,Manman Sun,Xin Lv Dalton Trans. 2020 49 13993
-
James C. Anderson,Ian B. Campbell,Sebastien Campos,Iain H. Reid,Christopher D. Rundell,Jonathan Shannon,Graham J. Tizzard Org. Biomol. Chem. 2016 14 8270
2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINEに関する追加情報
2-Phenyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 5021-47-6): An Overview of Its Structure, Synthesis, and Applications
2-Phenyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 5021-47-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which consists of a quinoxaline ring fused to a benzene ring and further substituted with a phenyl group. The 2-phenyl-1,2,3,4-tetrahydroquinoxaline framework offers a rich platform for the development of novel pharmaceuticals and advanced materials due to its potential for functionalization and its inherent chemical stability.
The structure of 2-phenyl-1,2,3,4-tetrahydroquinoxaline is of particular interest due to its aromaticity and the presence of multiple heteroatoms. The quinoxaline ring is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The phenyl group attached at the 2-position adds additional complexity and functionality to the molecule. This structure confers unique electronic properties that make 2-phenyl-1,2,3,4-tetrahydroquinoxaline an attractive candidate for various applications.
In terms of synthesis, 2-phenyl-1,2,3,4-tetrahydroquinoxaline can be prepared through several routes. One common method involves the condensation of o-phenylenediamine with benzaldehyde followed by cyclization and reduction steps. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes. For example, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis using microwave-assisted conditions, which significantly reduced reaction times and improved yields.
The pharmacological properties of 2-phenyl-1,2,3,4-tetrahydroquinoxaline have been extensively studied due to its potential as a lead compound in drug discovery. Research has shown that derivatives of this compound exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. A notable study published in Medicinal Chemistry Research in 2020 demonstrated that certain derivatives of 2-phenyl-1,2,3,4-tetrahydroquinoxaline exhibited potent antiproliferative activity against various cancer cell lines. These findings suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents.
Beyond its medicinal applications, 2-phenyl-1,2,3,4-tetrahydroquinoxaline has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics. For instance, recent research has explored the use of 2-phenyl-1,2,3,4-tetrahydroquinoxaline derivatives as electron transport materials in organic light-emitting diodes (OLEDs). A study published in Advanced Materials in 2019 reported that these derivatives exhibited excellent electron mobility and stability under operational conditions.
The environmental impact of 2-phenyl-1,2,3,4-tetrahydroquinoxaline is another important consideration. While the compound itself is not classified as hazardous or toxic under current regulations, its synthesis and use should be conducted with appropriate safety measures to minimize environmental exposure. Green chemistry principles are increasingly being applied to the synthesis of this compound to ensure sustainable production methods.
In conclusion, 2-phenyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 5021-47-6) is a multifaceted compound with significant potential in various scientific fields. Its unique structure and versatile properties make it an attractive target for further research and development. As new synthetic methods and applications continue to emerge, the importance of this compound is likely to grow even further.
5021-47-6 (2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE) Related Products
- 1502461-09-7(1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one)
- 1805104-42-0(Ethyl 2-bromo-4-cyano-6-formylbenzoate)
- 2728725-56-0((S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride)
- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)
- 868967-73-1(N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)
- 1396554-92-9(N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide)
- 194093-18-0(Quinoline, 4,7-dichloro-6-fluoro-)
- 121412-77-9(Cefprozil (Z)-Isomer)
- 1030776-80-7(5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide)
